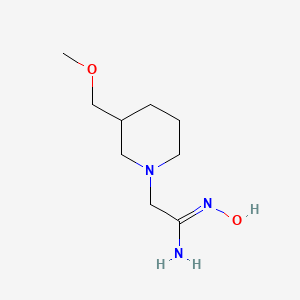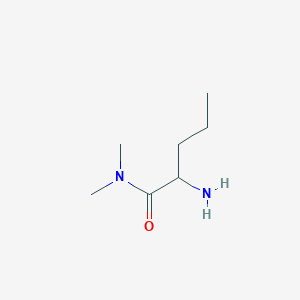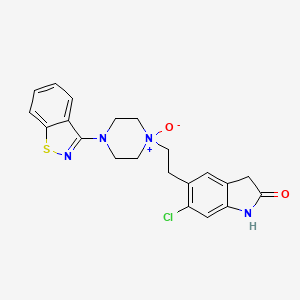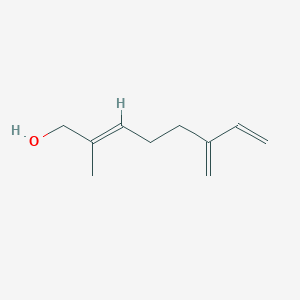![molecular formula C11H18ClN3S B13432215 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features an imidazole ring and a bicyclic octane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps. The process begins with the preparation of the imidazole ring, which is then functionalized with a sulfanyl group. This intermediate is subsequently reacted with a bicyclic octane derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, imidazole derivatives, and bicyclic octane precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted imidazole compounds .
科学的研究の応用
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The bicyclic octane structure may interact with cellular membranes, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
8-azabicyclo[3.2.1]octane: The bicyclic core structure without the imidazole and sulfanyl groups.
Sulfanyl-substituted imidazoles: Compounds with similar functional groups but different core structures.
Uniqueness
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of an imidazole ring, a sulfanyl group, and a bicyclic octane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H18ClN3S |
|---|---|
分子量 |
259.80 g/mol |
IUPAC名 |
3-(1-methylimidazol-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H17N3S.ClH/c1-14-5-4-12-11(14)15-10-6-8-2-3-9(7-10)13-8;/h4-5,8-10,13H,2-3,6-7H2,1H3;1H |
InChIキー |
ANYDIYPTLMWFLF-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SC2CC3CCC(C2)N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


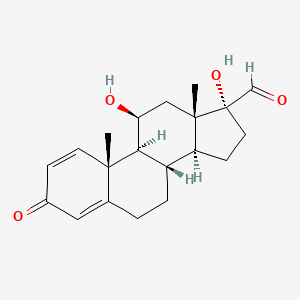
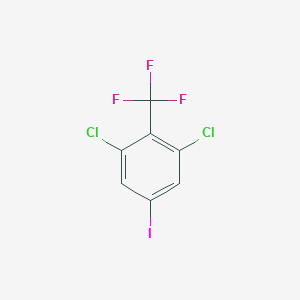
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
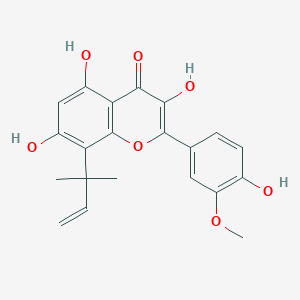
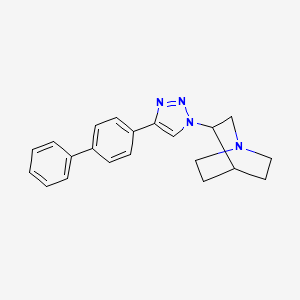
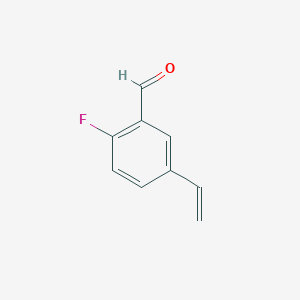
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
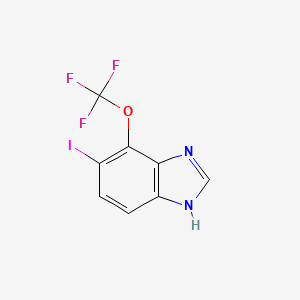
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
